An In-Depth Technical Guide on the Binding Affinity of Pcsk9-IN-12 to the PCSK9 C-terminal Domain
An In-Depth Technical Guide on the Binding Affinity of Pcsk9-IN-12 to the PCSK9 C-terminal Domain
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the binding characteristics of Pcsk9-IN-12, a small molecule inhibitor of Proprotein Convertase Subtilisin/Kexin type 9 (PCSK9). The focus is on its interaction with the C-terminal domain of PCSK9, detailing the quantitative binding affinity, the novel mechanism of action, and the experimental methodologies used for its characterization. This document is intended to be a valuable resource for researchers in cardiovascular disease and drug discovery.
Introduction: The Role of the PCSK9 C-terminal Domain in LDL Receptor Degradation
Proprotein Convertase Subtilisin/Kexin type 9 (PCSK9) is a key regulator of plasma low-density lipoprotein cholesterol (LDL-C) levels.[1] It functions by binding to the low-density lipoprotein receptor (LDLR) on the surface of hepatocytes, leading to the degradation of the LDLR and subsequently higher levels of circulating LDL-C.[2][3] While the catalytic domain of PCSK9 is responsible for the initial binding to the epidermal growth factor-like repeat A (EGF-A) domain of the LDLR, the C-terminal domain (CTD) is essential for the subsequent degradation of the receptor.[4][5] A truncated form of PCSK9 lacking the C-terminal domain can still bind to the LDLR but is unable to mediate its degradation.[4]
The CTD is thought to play a crucial role in the acidic environment of the endosomes.[4][5] The net positive charge of the CTD, which increases at lower pH due to the protonation of its numerous histidine residues, is important for its function.[4] It has been proposed that the CTD may interact with the ligand-binding domain of the LDLR at this acidic pH, or with other co-factors, to sort the PCSK9-LDLR complex for lysosomal degradation rather than recycling to the cell surface.[6][7] This makes the C-terminal domain an attractive target for therapeutic intervention.
Pcsk9-IN-12 (AZD0780): A Novel Inhibitor Targeting the PCSK9 C-terminal Domain
Pcsk9-IN-12, also known by its clinical development name AZD0780, is an orally active, small molecule inhibitor of PCSK9.[8][9] Unlike monoclonal antibodies that block the PCSK9-LDLR interaction, Pcsk9-IN-12 employs a novel mechanism of action by binding to a previously unexplored pocket on the C-terminal domain of PCSK9.[1]
Quantitative Binding Data
The binding affinity of Pcsk9-IN-12 to the human PCSK9 C-terminal domain has been determined through various biophysical assays. The key quantitative data is summarized in the table below.
| Compound | Target | Binding Affinity (Kd) | Assay Method | Reference |
| Pcsk9-IN-12 (AZD0780) | Human PCSK9 | 2.3 nM | Not specified in abstract, likely SPR or ITC | [9] |
| Pcsk9-IN-12 | PCSK9 | <200 nM | Not specified | [8] |
Mechanism of Action
Pcsk9-IN-12 does not inhibit the initial binding of PCSK9 to the LDLR.[9] Instead, its binding to the C-terminal domain stabilizes the protein, particularly at the acidic pH found in endosomes.[9] This stabilization is believed to interfere with a conformational change in the C-terminal domain that is necessary for the trafficking of the PCSK9-LDLR complex to the lysosomes.[9] By inhibiting this lysosomal trafficking, Pcsk9-IN-12 prevents the degradation of the LDLR, leading to increased recycling of the receptor to the cell surface and enhanced clearance of LDL-C from the circulation.[8][9]
Experimental Protocols
Detailed experimental protocols for the determination of the binding affinity of Pcsk9-IN-12 to the PCSK9 C-terminal domain are proprietary to the developing pharmaceutical company. However, based on standard industry practices for characterizing small molecule-protein interactions, the following are representative methodologies for Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) experiments.
Surface Plasmon Resonance (SPR) for Binding Affinity and Kinetics
SPR is a label-free technique used to measure the binding kinetics and affinity of molecular interactions in real-time.[10]
Objective: To determine the association rate (ka), dissociation rate (kd), and equilibrium dissociation constant (Kd) of Pcsk9-IN-12 binding to the PCSK9 C-terminal domain.
Materials:
-
Recombinant human PCSK9 protein (full-length or C-terminal domain)
-
Pcsk9-IN-12 (dissolved in a suitable solvent, e.g., DMSO)
-
SPR instrument (e.g., Biacore)
-
Sensor chip (e.g., CM5)
-
Amine coupling kit (EDC, NHS, ethanolamine)
-
Running buffer (e.g., HBS-EP+)
Procedure:
-
Protein Immobilization:
-
Activate the sensor chip surface using a 1:1 mixture of 0.4 M EDC and 0.1 M NHS.
-
Inject the recombinant PCSK9 protein (diluted in an appropriate buffer, e.g., 10 mM sodium acetate, pH 4.5) over the activated surface to achieve the desired immobilization level.
-
Deactivate any remaining active esters by injecting 1 M ethanolamine-HCl, pH 8.5.
-
A reference flow cell is typically prepared in parallel using the same procedure but without the protein to subtract non-specific binding.
-
-
Binding Analysis:
-
Prepare a dilution series of Pcsk9-IN-12 in running buffer. A typical concentration range would span at least two orders of magnitude around the expected Kd. The final DMSO concentration should be kept constant across all samples and be low (typically <1%) to minimize solvent effects.
-
Inject the different concentrations of Pcsk9-IN-12 over the immobilized PCSK9 surface and the reference surface at a constant flow rate.
-
Monitor the binding response (in Resonance Units, RU) in real-time. Each injection is followed by a dissociation phase where running buffer flows over the chip.
-
After each cycle, regenerate the sensor surface using a specific regeneration solution (e.g., a short pulse of low pH buffer or high salt concentration) to remove the bound analyte.
-
-
Data Analysis:
-
Subtract the reference flow cell data from the active flow cell data to correct for bulk refractive index changes and non-specific binding.
-
Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding model) using the instrument's analysis software to determine the kinetic parameters (ka and kd).
-
Calculate the equilibrium dissociation constant (Kd) from the ratio of the rate constants (kd/ka).
-
Isothermal Titration Calorimetry (ITC) for Thermodynamic Characterization
ITC directly measures the heat changes that occur upon molecular binding, providing a complete thermodynamic profile of the interaction.[11]
Objective: To determine the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) and entropy (ΔS) changes of Pcsk9-IN-12 binding to the PCSK9 C-terminal domain.
Materials:
-
Recombinant human PCSK9 protein (full-length or C-terminal domain)
-
Pcsk9-IN-12
-
ITC instrument (e.g., MicroCal PEAQ-ITC)
-
Dialysis buffer (e.g., PBS or HEPES)
Procedure:
-
Sample Preparation:
-
Thoroughly dialyze the PCSK9 protein against the chosen ITC buffer to ensure buffer matching.
-
Dissolve Pcsk9-IN-12 in the final dialysis buffer. It is critical that the buffer for the protein and the small molecule are identical to minimize heats of dilution. A small, matched amount of co-solvent (e.g., DMSO) may be necessary and should be present in both the protein and ligand solutions.
-
Accurately determine the concentrations of the protein and the small molecule.
-
-
ITC Experiment:
-
Load the PCSK9 protein solution into the sample cell of the calorimeter.
-
Load the Pcsk9-IN-12 solution into the titration syringe. The concentration of the ligand in the syringe is typically 10-20 times that of the protein in the cell.
-
Equilibrate the system to the desired temperature.
-
Perform a series of small, sequential injections of Pcsk9-IN-12 into the PCSK9 solution.
-
Record the heat change associated with each injection.
-
-
Data Analysis:
-
Integrate the heat-flow peaks for each injection to obtain the heat change per mole of injectant.
-
Plot the heat change against the molar ratio of ligand to protein.
-
Fit the resulting binding isotherm to a suitable binding model (e.g., a single-site binding model) to determine the thermodynamic parameters: Kd, n, and ΔH.
-
Calculate the Gibbs free energy (ΔG) and entropy (ΔS) of binding using the following equations:
-
ΔG = -RT * ln(Ka) where Ka = 1/Kd
-
ΔG = ΔH - TΔS
-
-
Visualizations
Signaling Pathway of PCSK9-Mediated LDLR Degradation
Caption: PCSK9-mediated LDLR degradation pathway.
Experimental Workflow for SPR Analysis
Caption: A typical workflow for SPR-based binding analysis.
Mechanism of Action of Pcsk9-IN-12
Caption: Mechanism of action of Pcsk9-IN-12 in the endosome.
References
- 1. AZD0780 - an oral PCSK9 inhibitor with a novel mode of action for the treatment of cardiovascular disease - American Chemical Society [acs.digitellinc.com]
- 2. PCSK9 and LDLR degradation: regulatory mechanisms in circulation and in cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scholars.mssm.edu [scholars.mssm.edu]
- 4. Role of the C-terminal domain of PCSK9 in degradation of the LDL receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Molecular basis for LDL receptor recognition by PCSK9 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Trafficking Dynamics of PCSK9-Induced LDLR Degradation: Focus on Human PCSK9 Mutations and C-Terminal Domain | PLOS One [journals.plos.org]
- 7. researchgate.net [researchgate.net]
- 8. medchemexpress.com [medchemexpress.com]
- 9. AZD-0780 lowers LDL-C plasma levels by stabilizing the PCSK9 C-terminal domain | BioWorld [bioworld.com]
- 10. Small Molecule Inhibitors of the PCSK9·LDLR Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 11. azom.com [azom.com]
